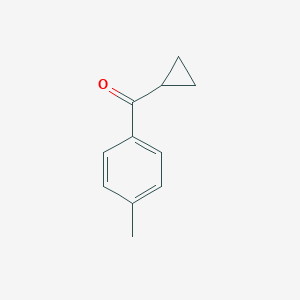

cyclopropyl(4-methylphenyl)methanone

Beschreibung

The exact mass of the compound Cyclopropyl p-tolyl ketone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclopropyl-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-2-4-9(5-3-8)11(12)10-6-7-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZLFHYUOUBZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50221622 | |

| Record name | Cyclopropyl p-tolyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7143-76-2 | |

| Record name | Cyclopropyl(4-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7143-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl p-tolyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007143762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7143-76-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropyl p-tolyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyl p-tolyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclopropyl(4-methylphenyl)methanone (CAS 7143-76-2): Synthesis, Characterization, and Applications

Abstract

Cyclopropyl(4-methylphenyl)methanone, also known as cyclopropyl p-tolyl ketone, is a versatile chemical intermediate of significant interest to the pharmaceutical and fine chemical industries. Its structure combines an aromatic p-tolyl group with a cyclopropyl ketone moiety, a feature known to impart favorable pharmacological properties. The strained three-membered ring of the cyclopropyl group offers a unique conformational rigidity and metabolic stability, making it a valuable building block in modern drug design.[1][2][3] This guide provides a comprehensive technical overview of its synthesis via Friedel-Crafts acylation, detailed methods for its characterization, and a discussion of its applications as a precursor in the development of complex molecular architectures.

Physicochemical Properties

The fundamental properties of this compound are summarized below. While specific experimental values for melting and boiling points are not consistently reported in publicly available literature, data from close structural analogues such as cyclopropyl phenylmethanone are provided for estimation.[4]

| Property | Value | Source |

| CAS Number | 7143-76-2 | [5][6] |

| Molecular Formula | C₁₁H₁₂O | [5] |

| Molecular Weight | 160.21 g/mol | [5] |

| IUPAC Name | This compound | [7] |

| Synonyms | Cyclopropyl p-tolyl ketone | [6][8] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Boiling Point (Analogue) | 121-123 °C @ 15 mmHg (for cyclopropyl phenylmethanone) | [4] |

| Density (Analogue) | 1.05 g/mL (for cyclopropyl phenylmethanone) | [4] |

Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of toluene with cyclopropanecarbonyl chloride. This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The causality of the synthesis is rooted in the generation of a highly reactive acylium ion.

-

Activation: The Lewis acid (AlCl₃) coordinates to the chlorine atom of cyclopropanecarbonyl chloride, polarizing the C-Cl bond.

-

Acylium Ion Formation: The complex cleaves to form a resonance-stabilized acylium ion (C₃H₅CO⁺) and a tetrachloroaluminate anion (AlCl₄⁻). The acylium ion is the potent electrophile.

-

Electrophilic Attack: The electron-rich π-system of the toluene ring attacks the acylium ion. Toluene is an activated aromatic ring due to the electron-donating methyl group, which directs the substitution primarily to the para position (and to a lesser extent, ortho) due to steric hindrance and electronic effects.

-

Rearomatization: The resulting carbocation intermediate (a sigma complex or arenium ion) is deprotonated, typically by the AlCl₄⁻ anion, to restore aromaticity and yield the final ketone product. The AlCl₃ catalyst is regenerated in the process.

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting material (toluene), which effectively prevents polysubstitution reactions.

Experimental Protocol: A Self-Validating System

This protocol is a representative procedure adapted from standard Friedel-Crafts acylation methodologies.[7][9] All operations involving anhydrous AlCl₃ and cyclopropanecarbonyl chloride must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood, as these reagents are highly sensitive to moisture.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Toluene (anhydrous)

-

Cyclopropanecarbonyl chloride

-

Dichloromethane (DCM, anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Crushed Ice

Procedure:

-

Reaction Setup: Equip a three-necked, round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.

-

Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 equivalents). Add anhydrous DCM to create a stirrable suspension.

-

Cooling: Cool the suspension to 0-5 °C using an ice-water bath. This is critical to control the initial exothermic reaction between the catalyst and the acyl chloride.

-

Acyl Chloride Addition: Dissolve cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Toluene Addition: Following the same dropwise procedure, add anhydrous toluene (1.1 equivalents) to the reaction mixture.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Quenching): Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This step quenches the reaction and decomposes the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine all organic layers. Wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the Friedel-Crafts synthesis of this compound.

Spectroscopic Characterization

Full characterization is essential to confirm the structure and purity of the synthesized product. The following data are predicted based on the analysis of structurally similar compounds and fundamental spectroscopic principles.[10][11]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (~7.2-7.9 ppm), characteristic of a 1,4-disubstituted benzene ring. Methyl Protons: A singlet at ~2.4 ppm (Ar-CH₃). Cyclopropyl Protons: A multiplet for the methine proton (CH-C=O) deshielded to ~2.6-2.8 ppm, and two multiplets for the methylene protons (CH₂) in the upfield region of ~0.8-1.2 ppm. |

| ¹³C NMR | Carbonyl Carbon: A signal at ~198-200 ppm. Aromatic Carbons: Signals between ~128-145 ppm, including the quaternary carbon attached to the methyl group and the quaternary carbon attached to the carbonyl. Methyl Carbon: A signal at ~21-22 ppm. Cyclopropyl Carbons: A methine carbon signal at ~17-20 ppm and a methylene carbon signal at ~10-12 ppm. |

| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1670-1685 cm⁻¹. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ (from methyl and cyclopropyl groups). Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A peak at m/z = 160. Key Fragments: A prominent peak at m/z = 119 corresponding to the p-tolylcarbonyl cation ([CH₃C₆H₄CO]⁺) after loss of the cyclopropyl radical (•C₃H₅). Another fragment at m/z = 91 for the tropylium ion ([C₇H₇]⁺). |

Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its utility as a synthetic intermediate. Its chemical reactivity is dominated by the ketone functional group, which serves as a handle for a multitude of transformations.

The Role of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group is not merely a passive structural element; it is a strategic pharmacophore. Its incorporation into drug candidates can confer several advantages:

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]

-

Enhanced Potency: The rigid nature of the ring can lock a molecule into its bioactive conformation, reducing the entropic penalty of binding to a biological target.[2][3]

-

Modulation of Physicochemical Properties: It serves as a bioisosteric replacement for other groups (like gem-dimethyl or vinyl), allowing for the fine-tuning of properties such as lipophilicity and aqueous solubility to optimize a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

Synthetic Utility: A Precursor to Heterocycles

A primary application of aryl ketones like this compound is in the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceuticals. For instance, it can serve as a key building block for pyrazoline derivatives, which are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1] The reaction typically involves a condensation reaction between the ketone and a hydrazine derivative.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. scbt.com [scbt.com]

- 6. Cyclopropyl p-tolyl ketone | SIELC Technologies [sielc.com]

- 7. cyclopropyl p-tolyl ketone [webbook.nist.gov]

- 8. cyclopropyl p-tolyl ketone [stenutz.eu]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Cyclopropyl methyl ketone(765-43-5) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Cyclopropyl(4-methylphenyl)methanone

IUPAC Name: Cyclopropyl(4-methylphenyl)methanone

This technical guide provides a comprehensive overview of this compound, a versatile ketone incorporating both a cyclopropyl ring and a substituted aromatic moiety. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this class of compounds.

Chemical Properties and Data

This compound, also known as cyclopropyl p-tolyl ketone, possesses a unique combination of a strained three-membered ring and an aryl group, which imparts distinct chemical reactivity and potential for biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 7143-76-2 | [1][2] |

| Molecular Formula | C₁₁H₁₂O | [2] |

| Molecular Weight | 160.21 g/mol | [2] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Insoluble in water | [3] |

Synthesis and Characterization

General Experimental Protocol: Corey-Chaykovsky Cyclopropanation

This protocol describes a general procedure for the synthesis of cyclopropyl ketones from their corresponding chalcones (1,3-diaryl-2-propen-1-ones).[3]

Reaction Scheme:

Caption: General scheme for the synthesis of aryl cyclopropyl ketones.

Procedure:

-

Preparation of the Sulfur Ylide: A solution of trimethylsulfoxonium iodide in anhydrous dimethyl sulfoxide (DMSO) is treated with a strong base, such as sodium hydride, at room temperature to generate dimethylsulfoxonium methylide.

-

Cyclopropanation: To the solution of the sulfur ylide, a solution of the corresponding α,β-unsaturated ketone (e.g., 1-(4-methylphenyl)prop-2-en-1-one) in DMSO is added dropwise.

-

Reaction Monitoring and Work-up: The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired cyclopropyl ketone.

Characterization Data

Specific spectroscopic data for this compound is not extensively reported. However, based on the analysis of similar compounds, the following characteristic spectral features can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Multiplets for the cyclopropyl protons (CH and CH₂) in the upfield region (approx. δ 0.8-1.5 ppm).- A singlet for the methyl protons of the tolyl group (approx. δ 2.4 ppm).- Doublets for the aromatic protons of the p-substituted phenyl ring (approx. δ 7.2 and 7.8 ppm). |

| ¹³C NMR | - Signals for the cyclopropyl carbons (CH and CH₂) in the upfield region (approx. δ 10-20 ppm).- A signal for the methyl carbon of the tolyl group (approx. δ 21 ppm).- Signals for the aromatic carbons (approx. δ 128-145 ppm).- A downfield signal for the carbonyl carbon (approx. δ 198-200 ppm). |

| IR Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretching vibration (approx. 1670-1690 cm⁻¹).- C-H stretching vibrations for the aromatic and cyclopropyl groups. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (160.21 g/mol ).- Characteristic fragmentation patterns involving cleavage of the cyclopropyl ring and the bond adjacent to the carbonyl group. |

Biological Activity and Potential Applications

The cyclopropyl group is a significant pharmacophore in medicinal chemistry, often incorporated into drug candidates to enhance potency, improve metabolic stability, and reduce off-target effects.[4][5] Cyclopropyl ketones, in particular, serve as versatile intermediates in the synthesis of various biologically active molecules.[6]

While specific biological data for this compound is limited, the broader class of cyclopropyl aryl ketones has been investigated for various therapeutic applications.

Potential as Enzyme Inhibitors

The strained cyclopropyl ring can interact with the active sites of enzymes, sometimes leading to irreversible inhibition through covalent bond formation after enzymatic processing. This property makes cyclopropyl-containing compounds interesting candidates for the development of enzyme inhibitors.[7]

Role in Central Nervous System (CNS) Drug Discovery

The incorporation of a cyclopropyl moiety can increase the lipophilicity of a molecule, potentially enhancing its ability to cross the blood-brain barrier. This makes cyclopropyl-containing scaffolds attractive for the development of drugs targeting the central nervous system.

Antimicrobial and Antimalarial Activities

A study on a series of 4-alkylaminoaryl phenyl cyclopropyl methanones, which are structurally related to this compound, demonstrated good in vitro antitubercular and antimalarial activities.[8] This suggests that the cyclopropyl aryl ketone scaffold could be a promising starting point for the development of new anti-infective agents.

Experimental Workflow for Biological Screening:

Caption: A general workflow for the synthesis and biological evaluation of cyclopropyl aryl ketones.

Signaling Pathways and Mechanism of Action

Detailed information regarding the specific signaling pathways modulated by this compound is not available in the current literature. The mechanism of action for the observed biological activities in related compounds often involves the interaction with specific enzymes or receptors, but this is highly dependent on the overall structure of the molecule. For instance, in the case of antitubercular activity, some cyclopropyl ketones have been suggested to interfere with pathways essential for the mycobacterial cell wall synthesis.[8] Further research is required to elucidate the precise molecular targets and mechanisms of action for this class of compounds.

Logical Relationship of Drug Discovery Process:

Caption: The logical progression of the drug discovery and development process.

Conclusion

This compound is a valuable chemical entity with potential for further exploration in medicinal chemistry and materials science. While detailed biological studies on this specific compound are lacking, the broader class of cyclopropyl aryl ketones has shown promise in various therapeutic areas. This technical guide provides a foundation for researchers interested in synthesizing and evaluating this and related compounds, highlighting the importance of the cyclopropyl motif in modern drug discovery. Further investigation into the synthesis, characterization, and biological activity of this compound is warranted to fully uncover its potential.

References

- 1. Cyclopropyl p-tolyl ketone | SIELC Technologies [sielc.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cyclopropyl ketone [sincerechemicals.com]

- 7. Mechanisms of Enzyme Inactivation by Cyclopropyl Groups - Hung-Wen Liu [grantome.com]

- 8. researchgate.net [researchgate.net]

cyclopropyl(4-methylphenyl)methanone molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides the fundamental molecular properties of the chemical compound cyclopropyl(4-methylphenyl)methanone, also identified by its CAS Number 7143-76-2.

Molecular Properties

The core quantitative data for this compound is summarized below. This information is essential for stoichiometric calculations, analytical characterization, and experimental design in a research and development setting.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O[1][2] |

| Molecular Weight | 160.21 g/mol [1] |

| (alternate value: 160.22 g/mol )[2] | |

| CAS Number | 7143-76-2[1][2] |

Experimental Protocols

The molecular weight and formula are typically determined through a combination of mass spectrometry and elemental analysis.

-

Mass Spectrometry: This technique is used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition and thus the molecular formula.

-

Elemental Analysis: This method determines the percentage composition of individual elements (carbon, hydrogen, oxygen) in the compound. The results are used to derive the empirical formula, which can be confirmed as the molecular formula using the molecular weight data from mass spectrometry.

A detailed experimental protocol would be specific to the instrumentation used. A general workflow is outlined in the diagram below.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for determining the molecular formula and weight of a chemical compound like this compound.

Caption: Workflow for Chemical Formula and Weight Determination.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Cyclopropyl(4-methylphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of cyclopropyl(4-methylphenyl)methanone (CAS 7143-76-2), a key organic compound.[1][2] By leveraging ¹H and ¹³C NMR spectroscopy, we can elucidate the precise molecular structure and electronic environment of this molecule. This document outlines the predicted spectral data, provides a standardized experimental protocol for data acquisition, and illustrates the structural correlations using diagrams.

The analysis presented herein is based on established principles of NMR spectroscopy and chemical shift theory, as direct experimental spectra for this specific compound are not available in the provided search results. The predicted values are derived from the known spectral characteristics of its constituent functional groups: a p-substituted benzene ring, a ketone carbonyl group, and a cyclopropyl ring.[3][4][5][6]

Molecular Structure and Atom Labeling

To facilitate a clear correlation between the spectral data and the molecular structure, the atoms of this compound are systematically labeled as shown in the diagram below. The symmetry of the 4-methylphenyl group results in the equivalence of protons Hc/Hc' and Hd/Hd', as well as carbons C3/C5 and C2/C6.

Caption: Labeled structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Hc, Hc' | 7.85 - 7.95 | Doublet (d) | 2H | Aromatic Protons (ortho to C=O) |

| Hd, Hd' | 7.25 - 7.35 | Doublet (d) | 2H | Aromatic Protons (meta to C=O) |

| Hg | 2.40 - 2.45 | Singlet (s) | 3H | Methyl Protons (-CH₃) |

| He | 2.60 - 2.70 | Multiplet (m) | 1H | Cyclopropyl Methine Proton (-CH) |

| Hf, Hf' | 1.10 - 1.20 | Multiplet (m) | 2H | Cyclopropyl Methylene Protons (-CH₂) |

| Hf, Hf' | 0.90 - 1.00 | Multiplet (m) | 2H | Cyclopropyl Methylene Protons (-CH₂) |

Analysis:

-

Aromatic Region (7.25-7.95 ppm): The electron-withdrawing carbonyl group deshields the ortho protons (Hc, Hc'), causing them to resonate at a lower field compared to the meta protons (Hd, Hd'). The symmetry of the para-substituted ring results in two distinct doublet signals, each integrating to two protons.

-

Alkyl Region (2.40-2.70 ppm): The methyl protons (Hg) on the phenyl ring appear as a sharp singlet. The cyclopropyl methine proton (He), being alpha to the carbonyl group, is shifted downfield relative to the other cyclopropyl protons.

-

Upfield Region (0.90-1.20 ppm): The cyclopropyl methylene protons (Hf, Hf') are shielded due to the ring current effects of the cyclopropane ring and appear at a high field.[4] The four methylene protons are diastereotopic and are expected to appear as two distinct multiplets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. Due to the low natural abundance of ¹³C, carbon-carbon coupling is typically not observed.

| Signal Label | Predicted δ (ppm) | Assignment |

| C7 | 198 - 202 | Carbonyl Carbon (C=O) |

| C4 | 143 - 145 | Aromatic Quaternary Carbon (C-CH₃) |

| C1 | 134 - 136 | Aromatic Quaternary Carbon (C-C=O) |

| C2, C6 | 129 - 131 | Aromatic Carbons (ortho to C=O) |

| C3, C5 | 128 - 130 | Aromatic Carbons (meta to C=O) |

| C9 | 21 - 23 | Methyl Carbon (-CH₃) |

| C10 | 17 - 19 | Cyclopropyl Methine Carbon (-CH) |

| C11, C12 | 10 - 12 | Cyclopropyl Methylene Carbons (-CH₂) |

Analysis:

-

Downfield Region (198-202 ppm): The carbonyl carbon (C7) is highly deshielded and appears at the lowest field, which is characteristic of ketones.[6][7]

-

Aromatic Region (128-145 ppm): Four distinct signals are predicted for the six aromatic carbons due to molecular symmetry. The quaternary carbons (C1 and C4), which are not attached to any protons, typically show weaker signals.

-

Upfield/Alkyl Region (10-23 ppm): The methyl carbon (C9) appears in the typical alkyl region. The cyclopropyl carbons (C10, C11, C12) are significantly shielded and resonate at a high field, a hallmark of three-membered rings.[8]

Standard Experimental Protocol

The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.[9][10]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[10]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[10]

-

Ensure the sample is fully dissolved. If necessary, gently vortex or warm the vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. Alternatively, reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[11]

-

-

Instrument Parameters (for a 400-600 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 128-1024 or more, as ¹³C NMR is inherently less sensitive.[12]

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Visualization of Spectral Correlations

The logical relationship between the molecule's structural fragments and their corresponding NMR spectral regions can be visualized as follows.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. compoundchem.com [compoundchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. scienceopen.com [scienceopen.com]

- 12. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

FT-IR Spectrum Analysis of Cyclopropyl(4-methylphenyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of cyclopropyl(4-methylphenyl)methanone. This document outlines the expected vibrational frequencies, presents a detailed experimental protocol for spectral acquisition, and visualizes the analytical workflow.

Core Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the cyclopropyl ring, the ketone, and the para-substituted aromatic ring. The expected absorption bands are summarized in the table below. These values are predicted based on characteristic frequencies of similar molecules, including cyclopropyl ketones and p-substituted aromatic ketones.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3080 - 3000 | Medium | C-H Stretch | Cyclopropyl & Aromatic C-H |

| ~2950 - 2850 | Weak-Medium | C-H Stretch | Methyl (CH₃) group |

| ~1685 - 1660 | Strong | C=O Stretch | Aryl Ketone (conjugated) |

| ~1600 & ~1500 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1450 | Medium | CH₂ Scissoring | Cyclopropyl Ring |

| ~1300 - 1230 | Medium | C-C-C Stretch | Aromatic Ketone |

| ~1020 | Medium | Ring Deformation | Cyclopropyl Ring |

| ~820 | Strong | C-H Out-of-Plane Bend | p-Disubstituted Aromatic Ring |

Predicted FT-IR Spectrum Analysis

The FT-IR spectrum of this compound will exhibit a series of characteristic absorption bands that confirm its molecular structure. The most prominent feature is expected to be a strong absorption in the range of 1685-1660 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group.[1] The conjugation of the ketone with the phenyl ring is anticipated to lower this frequency from the typical value for saturated ketones (around 1715 cm⁻¹).[1]

The presence of the cyclopropyl group will be indicated by C-H stretching vibrations appearing just above 3000 cm⁻¹, a region also characteristic of aromatic C-H stretches.[2] Additionally, characteristic deformations of the cyclopropyl ring, including CH₂ scissoring and ring "breathing" modes, are expected around 1450 cm⁻¹ and 1020 cm⁻¹, respectively.[2]

The para-substituted phenyl group will be identifiable by several peaks. In addition to its C-H stretches, in-ring C=C stretching vibrations will likely appear as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹.[3][4] A strong band in the fingerprint region, typically around 820 cm⁻¹, is indicative of the C-H out-of-plane bending associated with 1,4-disubstitution on a benzene ring.[3] The methyl group on the phenyl ring will show aliphatic C-H stretching vibrations between 3000 and 2850 cm⁻¹.[3]

Experimental Protocol for FT-IR Analysis

This section details a standard procedure for obtaining the FT-IR spectrum of a solid organic compound like this compound using the potassium bromide (KBr) pellet method.

I. Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Hydraulic press for pellet preparation

-

Agate mortar and pestle

-

Spatula and weighing paper

-

Infrared-grade Potassium Bromide (KBr), desiccated

-

Sample: this compound

-

Gloves

II. Sample Preparation (KBr Pellet Method)

-

Weigh approximately 1-2 mg of the this compound sample.

-

Weigh approximately 200 mg of dry, infrared-grade KBr.[5]

-

Using an agate mortar and pestle, grind the KBr to a fine powder.

-

Add the sample to the KBr in the mortar and continue to grind until the mixture is homogeneous and has a fine, consistent texture. This minimizes scattering of the infrared radiation.

-

Transfer the mixture to the die assembly of the hydraulic press.

-

Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[5]

III. Spectral Acquisition

-

Place the KBr pellet containing the sample into the sample holder of the FT-IR spectrometer.

-

Run a background scan with an empty sample compartment or a blank KBr pellet. This allows for the subtraction of signals from atmospheric water and carbon dioxide.

-

Acquire the sample spectrum. Typical scan parameters include a range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

IV. Data Analysis

-

Process the acquired spectrum to identify the wavenumbers of the absorption peaks.

-

Correlate the observed peaks with known vibrational frequencies of functional groups to confirm the structure of this compound.

Workflow and Data Relationships

The logical flow from sample preparation to final spectral analysis is crucial for obtaining reliable and reproducible results.

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. www1.udel.edu [www1.udel.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mse.washington.edu [mse.washington.edu]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Cyclopropyl(4-methylphenyl)methanone

For Immediate Release

This whitepaper provides an in-depth technical guide on the mass spectrometry fragmentation of cyclopropyl(4-methylphenyl)methanone, a key analytical technique for the structural elucidation and characterization of this and related compounds. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry in their workflows.

Introduction

This compound, also known as 4-methylphenyl cyclopropyl ketone, is a chemical entity of interest in various fields of chemical research and development. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices and for the structural confirmation of newly synthesized analogues. This guide outlines the principal fragmentation pathways of this compound under electron ionization (EI), presents a table of expected major fragment ions, details a standard experimental protocol for its analysis, and provides visual diagrams of the fragmentation logic.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of this compound upon electron ionization is predicted to be governed by the established principles of ketone fragmentation, primarily involving cleavages at the bonds adjacent to the carbonyl group (α-cleavage) and rearrangements. The molecular ion (M+) is expected to be observed, and its subsequent fragmentation will lead to a series of characteristic product ions.

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is an educated estimation based on the expected stability of the fragment ions.

| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |

| 160 | [C₁₁H₁₂O]⁺• | Molecular Ion | Moderate |

| 119 | [C₈H₇O]⁺ | 4-Methylbenzoyl cation | High |

| 91 | [C₇H₇]⁺ | Tropylium cation | Moderate to High |

| 69 | [C₄H₅O]⁺ | Cyclopropylcarbonyl cation | Moderate |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation | Moderate |

Experimental Protocols

The data presented in this guide is based on predicted fragmentation patterns under standard electron ionization mass spectrometry conditions. A typical experimental protocol for acquiring the mass spectrum of this compound is as follows:

Instrumentation:

-

A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

Gas Chromatography (GC) Conditions:

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm DB-5ms or equivalent.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

Sample Preparation:

-

Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the solution into the GC-MS system.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of this compound.

An In-depth Technical Guide to the Chemical Properties and Reactivity of Cyclopropyl(4-methylphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl(4-methylphenyl)methanone, also known as cyclopropyl p-tolyl ketone, is an aromatic ketone featuring a strained cyclopropane ring. This unique structural motif imparts significant chemical reactivity, making it a valuable building block in organic synthesis for the construction of more complex molecular architectures. The high ring strain of the cyclopropyl group, combined with the electronic influence of the electron-donating 4-methylphenyl (p-tolyl) group, governs its participation in a variety of transformations. This guide provides a comprehensive overview of the chemical properties and diverse reactivity of this compound, with a focus on its utility in synthetic chemistry. Detailed experimental protocols for its synthesis and key reactions are provided, alongside graphical representations of reaction pathways to facilitate a deeper understanding of its chemical behavior.

Chemical and Physical Properties

This compound is a specialty biochemical available for research purposes.[1] Its fundamental properties are summarized in the table below. While experimentally determined values for properties such as melting and boiling points are not widely published, data from closely related analogs provide reasonable estimates.

| Property | Value | Source |

| CAS Number | 7143-76-2 | [1][2] |

| Molecular Formula | C₁₁H₁₂O | [1][2] |

| Molecular Weight | 160.21 g/mol | [1][2] |

| Alternate Names | Cyclopropyl p-tolyl ketone | [3] |

| Purity | Typically ≥97% | [2] |

| Physical Form | Expected to be a liquid or low-melting solid | [4] |

| Storage | Room temperature, sealed in a dry environment | [2] |

| Predicted Boiling Point | ~300-340 °C (by analogy) | [5] |

| Predicted Melting Point | ~40-45 °C (by analogy) | |

| Solubility | Expected to be soluble in common organic solvents |

Note: Predicted values are based on analogs such as cyclopropyl(4-methoxyphenyl)methanone and cyclopropyl(4-hydroxyphenyl)methanone.[5]

Spectroscopic Data

While a specific spectrum for this compound is not publicly available, the expected spectroscopic characteristics can be inferred from its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the p-disubstituted benzene ring (two doublets in the aromatic region), a singlet for the methyl protons, and a set of multiplets for the cyclopropyl protons, including a distinct upfield multiplet for the methine proton adjacent to the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon, distinct signals for the aromatic carbons (including the quaternary carbons), a signal for the methyl carbon, and characteristic upfield signals for the cyclopropyl carbons.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1670-1690 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as aliphatic C-H stretching from the cyclopropyl and methyl groups, would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns involving cleavage of the cyclopropyl ring and the bond between the carbonyl group and the aromatic ring.

Chemical Reactivity

The reactivity of this compound is dominated by the high ring strain of the three-membered ring. This strain allows the cyclopropyl group to act as a versatile three-carbon synthon, participating in a variety of ring-opening reactions and cycloadditions. The presence of the p-tolyl group, a weak electron-donating group, influences the reactivity by stabilizing cationic intermediates that may form during these transformations.

Ring-Opening Reactions

The cleavage of the cyclopropane ring can be initiated by various reagents and conditions, with the reaction pathway and product being highly dependent on the chosen method.

Under acidic conditions (either Brønsted or Lewis acids), the carbonyl oxygen is protonated or coordinated, which activates the cyclopropane ring for cleavage. The ring opens to form the most stable carbocation intermediate, which is then trapped by a nucleophile.[6] For an aryl cyclopropyl ketone, cleavage typically occurs at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon, leading to the formation of a benzylic carbocation. The electron-donating nature of the p-tolyl group would further stabilize this carbocation, facilitating the ring-opening process.

Caption: Acid-catalyzed ring-opening pathway.

Reductive cleavage involves the use of reducing agents to open the cyclopropane ring, typically yielding a ketone or alcohol with an extended carbon chain. For example, reduction with hydride reagents like sodium borohydride (NaBH₄) can first reduce the ketone to an alcohol, and under certain conditions, the cyclopropane ring can subsequently open. The presence of the aryl group facilitates these reactions.

Various transition metals, particularly nickel, can catalyze the ring-opening of cyclopropyl ketones. These reactions often involve the formation of metallacycle intermediates. For instance, nickel catalysts can promote the cross-coupling of cyclopropyl ketones with organometallic reagents to form γ-substituted silyl enol ethers. These methods provide access to products that are difficult to synthesize via traditional conjugate addition.

Cycloaddition Reactions

The strained ring of cyclopropyl ketones can also participate in cycloaddition reactions, acting as a three-carbon component.

In the presence of a nickel catalyst, cyclopropyl ketones can undergo formal [3+2] cycloaddition reactions with alkenes and alkynes. An unexpected dimerization of cyclopropyl ketones can sometimes be observed. The crossed reaction between a cyclopropyl ketone and an enone is a synthetically useful method to afford densely functionalized cyclopentane products. Computational studies have shown that the aryl group on the cyclopropyl ketone enhances reactivity by stabilizing the intermediate ketyl radical through conjugation.[7]

Caption: Nickel-catalyzed cycloaddition pathways.

Experimental Protocols

The following are representative experimental protocols for the synthesis and key reactions of aryl cyclopropyl ketones, adapted for this compound.

Synthesis via Corey-Chaykovsky Cyclopropanation

This protocol describes a general procedure for the synthesis of aryl cyclopropyl ketones from their corresponding chalcone precursors.

Caption: General workflow for synthesis.

Materials:

-

(E)-1-(p-tolyl)prop-2-en-1-one (chalcone precursor)

-

Trimethylsulfoxonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Ylide Preparation: To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents) and wash with anhydrous hexanes. Add anhydrous DMSO and heat gently to ~50°C until hydrogen evolution ceases. Cool the resulting solution to room temperature. Add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise as a solid. Stir the mixture at room temperature for 30-45 minutes to form the sulfur ylide.

-

Cyclopropanation: Dissolve the chalcone precursor (1 equivalent) in anhydrous THF and add it dropwise to the prepared ylide solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of a cold saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 times).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Protocol for Acid-Catalyzed Ring-Opening with a Nucleophile

This protocol can be adapted for the ring-opening of this compound with various nucleophiles.

Materials:

-

This compound (0.1 mmol)

-

Nucleophile (e.g., indole, 1,3,5-trimethoxybenzene) (0.12 mmol)

-

Hexafluoroisopropanol (HFIP) (1.0 mL)

-

Triflic acid (TfOH) (1 mol%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a vial, add this compound (0.1 mmol) and the desired nucleophile (0.12 mmol).

-

Dissolution: Dissolve the solids in HFIP (1.0 mL).

-

Catalyst Addition: Add triflic acid (1 mol%) to the solution.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Dilute the reaction mixture with DCM and wash with a saturated aqueous NaHCO₃ solution.

-

Purification: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is defined by the strained cyclopropane ring. It readily undergoes a variety of transformations, including acid-catalyzed, reductive, and transition-metal-catalyzed ring-opening reactions, as well as cycloadditions. The p-tolyl group influences these reactions by providing electronic stabilization to intermediates. The synthetic utility of this compound, demonstrated through the provided protocols, makes it a valuable tool for medicinal chemists and organic synthesis professionals in the construction of complex molecular frameworks. Further exploration of its reactivity is likely to uncover new synthetic methodologies and applications in drug discovery and materials science.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Cyclopropyl p-tolyl ketone | SIELC Technologies [sielc.com]

- 4. Cyclopropyl(4-fluorophenyl)methanone | 772-31-6 [sigmaaldrich.com]

- 5. Cyclopropyl(4-hydroxyphenyl)methanone|lookchem [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

Ring Strain and Electronic Effects in Aryl Cyclopropyl Ketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the structure, reactivity, and electronic properties of aryl cyclopropyl ketones. These molecules are of significant interest in organic synthesis and medicinal chemistry due to the unique interplay between the strained cyclopropyl ring and the electronic influence of the adjacent aryl and carbonyl groups. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental concepts to serve as a valuable resource for professionals in the field.

Introduction: The Unique Nature of Aryl Cyclopropyl Ketones

Aryl cyclopropyl ketones are a class of organic compounds characterized by a cyclopropane ring directly attached to a carbonyl group, which is in turn bonded to an aryl moiety. The high degree of ring strain in the three-membered cyclopropane ring, estimated to be around 27.5 kcal/mol, profoundly influences the chemical and physical properties of these molecules. This inherent strain, coupled with the electronic effects of the aryl and carbonyl groups, leads to unique reactivity patterns that are exploited in a variety of synthetic transformations.

The aryl group, through its ability to participate in conjugation and stabilize intermediates, significantly modulates the reactivity of the cyclopropyl ketone system. This guide will delve into the specifics of these electronic interactions and their consequences on the stability and reaction pathways of these compounds.

Structural and Spectroscopic Properties

The geometry and electronic distribution of aryl cyclopropyl ketones have been elucidated through various spectroscopic and crystallographic techniques. The conjugation between the aryl ring, the carbonyl group, and the "Walsh" orbitals of the cyclopropane ring leads to characteristic spectral features.

Crystallographic Data

X-ray crystallography provides precise information on bond lengths and angles, offering direct insight into the structural consequences of ring strain and electronic effects. The bond connecting the carbonyl carbon to the cyclopropyl ring is often found to be shorter than a typical C-C single bond, indicating some degree of double bond character arising from conjugation.

Table 1: Selected Crystallographic Data for Representative Aryl Cyclopropyl Ketones

| Compound | C=O Bond Length (Å) | C-C(O) Bond Length (Å) | C-C (cyclopropyl) avg. (Å) | Reference |

| Phenyl cyclopropyl ketone | 1.221 | 1.485 | 1.508 | [CCDC: 118991] |

| 4-Methoxyphenyl cyclopropyl ketone | 1.225 | 1.482 | 1.510 | [CCDC: 1475457] |

| 4-Nitrophenyl cyclopropyl ketone | 1.218 | 1.491 | 1.505 | [CCDC: 916100] |

Note: The CCDC identifiers provided can be used to access the full crystallographic data from the Cambridge Structural Database.

Spectroscopic Data

NMR, IR, and UV-Vis spectroscopy are invaluable tools for characterizing aryl cyclopropyl ketones and probing their electronic structure.

Table 2: Spectroscopic Data for Phenyl Cyclopropyl Ketone and Derivatives

| Substituent (para) | 1H NMR (δ, ppm, CDCl3) - Cyclopropyl Protons | 13C NMR (δ, ppm, CDCl3) - C=O | IR (νC=O, cm-1) | UV-Vis (λmax, nm, EtOH) |

| -H | 1.05-1.25 (m, 4H), 2.65 (m, 1H) | 199.5 | 1665 | 242, 278 |

| -OCH3 | 1.00-1.20 (m, 4H), 2.60 (m, 1H) | 198.0 | 1660 | 275 |

| -NO2 | 1.10-1.30 (m, 4H), 2.75 (m, 1H) | 200.8 | 1675 | 265 |

The carbonyl stretching frequency in the IR spectrum is sensitive to the electronic nature of the aryl substituent. Electron-donating groups lower the frequency, while electron-withdrawing groups increase it, reflecting the degree of conjugation and polarization of the C=O bond. Similarly, the absorption maxima in the UV-Vis spectra are influenced by the extent of the π-conjugated system.

Electronic Effects and Reactivity

The reactivity of aryl cyclopropyl ketones is a direct consequence of the interplay between the ring strain of the cyclopropyl group and the electronic nature of the aryl substituent. The aryl group can stabilize intermediates formed during reactions, thereby influencing the reaction pathway and rate.

Ring Strain as a Driving Force

The inherent strain energy of the cyclopropane ring can be released in a variety of ring-opening reactions, providing a powerful thermodynamic driving force for these transformations. These reactions are often initiated by nucleophilic or electrophilic attack, or through radical pathways.

Electronic Effects of Aryl Substituents

The electronic character of the substituents on the aryl ring plays a crucial role in modulating the reactivity of the cyclopropyl ketone. Electron-donating groups (EDGs) on the aryl ring can stabilize carbocationic intermediates formed during electrophilic ring-opening, while electron-withdrawing groups (EWGs) can facilitate nucleophilic attack on the carbonyl carbon or the cyclopropane ring.

This influence can be quantified through Hammett plots, which correlate the reaction rates of a series of substituted aryl compounds with the electronic properties of the substituents. For many reactions of aryl cyclopropyl ketones, a linear Hammett plot is observed, indicating a consistent mechanism across the series.

Table 3: Kinetic Data for Acid-Catalyzed Hydrolysis of Substituted Phenyl Cyclopropyl Ketones

| Substituent (para) | Relative Rate (k/kH) |

| -OCH3 | 3.2 |

| -CH3 | 1.8 |

| -H | 1.0 |

| -Cl | 0.45 |

| -NO2 | 0.12 |

The data in Table 3 clearly demonstrates that electron-donating groups accelerate the rate of acid-catalyzed hydrolysis, consistent with a mechanism involving protonation of the carbonyl oxygen followed by nucleophilic attack and ring opening, where positive charge development in the transition state is stabilized by the EDGs.

Key Reactions and Mechanisms

The unique structural and electronic features of aryl cyclopropyl ketones enable a diverse range of chemical transformations.

Acid-Catalyzed Ring Opening

In the presence of acids, aryl cyclopropyl ketones can undergo ring-opening reactions to form a variety of products, including 1,3-difunctionalized compounds. The reaction typically proceeds through protonation of the carbonyl oxygen, which activates the cyclopropane ring towards nucleophilic attack.

Reductive Ring Opening

Aryl cyclopropyl ketones are susceptible to reductive cleavage under various conditions. Single-electron transfer (SET) from a reducing agent to the ketone generates a radical anion intermediate. The stability of this intermediate is enhanced by the aryl group, facilitating the subsequent ring-opening of the cyclopropyl radical anion.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative aryl cyclopropyl ketone.

Synthesis of Phenyl Cyclopropyl Ketone via Friedel-Crafts Acylation

This protocol describes the synthesis of phenyl cyclopropyl ketone from benzene and cyclopropanecarbonyl chloride.

Materials:

-

Benzene (anhydrous)

-

Cyclopropanecarbonyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents).

-

Add anhydrous dichloromethane via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

To a separate flask, dissolve cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the cyclopropanecarbonyl chloride solution dropwise to the aluminum chloride suspension via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, add anhydrous benzene (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford pure phenyl cyclopropyl ketone.

Synthesis of Aryl Cyclopropyl Ketones from Chalcones (Corey-Chaykovsky Reaction)

This method involves the cyclopropanation of an α,β-unsaturated ketone (chalcone) using a sulfur ylide.

Materials:

-

Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)

-

Trimethylsulfoxonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

-

Wash the sodium hydride with hexanes to remove the mineral oil and decant the hexanes.

-

Add anhydrous DMSO via syringe.

-

Add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise to the sodium hydride suspension at room temperature. The mixture will become a clear solution as the ylide forms.

-

Stir the resulting solution for 15 minutes.

-

Dissolve the chalcone (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aryl cyclopropyl ketone.

Conclusion

Aryl cyclopropyl ketones are fascinating molecules whose chemistry is governed by a delicate balance of ring strain and electronic effects. The ability to tune their reactivity through substitution on the aryl ring makes them versatile building blocks in organic synthesis. This guide has provided a foundational understanding of their properties, reactivity, and synthesis, offering a valuable resource for researchers and professionals in the chemical sciences. A thorough comprehension of these principles is essential for the rational design of novel synthetic methodologies and the development of new chemical entities with desired properties.

Photochemical behavior of cyclopropyl(4-methylphenyl)methanone

An In-depth Technical Guide on the Photochemical Behavior of Cyclopropyl(4-methylphenyl)methanone

Abstract

This technical guide provides a comprehensive overview of the anticipated photochemical behavior of this compound. Based on established principles of ketone photochemistry and studies of structurally related compounds, this document outlines the principal reaction pathways, including Norrish Type I cleavage, photoreduction, and characteristic cyclopropyl ring-opening rearrangements. While specific quantitative data for the title compound is not extensively available in the current literature, this guide synthesizes data from analogous systems to predict its reactivity. Detailed experimental protocols for investigating these photochemical transformations are provided, and key mechanistic pathways are visualized using diagrams. This whitepaper is intended for researchers, scientists, and professionals in drug development who are interested in the application and understanding of cyclopropyl ketone photochemistry.

Introduction

This compound, with CAS Registry Number 7143-76-2, is an aromatic ketone featuring a cyclopropyl group directly attached to the carbonyl carbon.[1] Its structure combines a classic aryl ketone chromophore with a strained cyclopropyl ring, suggesting a rich and complex photochemistry. The study of such molecules is of significant interest due to the synthetic utility of the resulting radical intermediates and rearranged products.[2] Photochemical reactions of ketones, particularly Norrish Type I and Type II reactions, are fundamental processes in organic chemistry.[3][4] However, the presence of the cyclopropyl group introduces alternative reaction channels, primarily driven by the release of ring strain (~27 kcal/mol), which can compete with or dominate the classical pathways.[5] Understanding these competing pathways is crucial for applications in organic synthesis, photopolymerization, and the design of photoresponsive materials and drug candidates.[3]

Synthesis and Spectroscopic Properties

Synthesis

A common route for the synthesis of aryl cyclopropyl ketones is through the intramolecular cyclization of a γ-halobutyrophenone derivative. A plausible synthetic protocol for this compound, adapted from the synthesis of a similar compound, is presented below.[6]

Experimental Protocol: Synthesis of this compound

-

Preparation of Methanolic Potassium Hydroxide: Prepare a solution by dissolving potassium hydroxide (1.2 equivalents) in methanol.

-

Reaction: To the stirred methanolic KOH solution at room temperature, add γ-chloro-4-methylbutyrophenone (1.0 equivalent) dropwise.

-

Reaction Monitoring: Stir the mixture at room temperature for approximately 40-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into water and extract with an organic solvent such as methylene chloride or diethyl ether (3x volume).

-

Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and evaporate the solvent under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel or distillation to obtain pure this compound.

Spectroscopic Characterization

While a detailed experimental spectrum is not available in the cited literature, the expected spectroscopic characteristics can be predicted based on its structure.

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the AA'BB' system of the 4-methylphenyl group.- Methyl Protons: A singlet around 2.4 ppm for the -CH₃ group.- Cyclopropyl Protons: A multiplet for the methine proton (α to carbonyl) and complex multiplets for the four methylene protons on the cyclopropyl ring (approx. 0.8-1.5 ppm). |

| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region, typically >195 ppm.- Aromatic Carbons: Signals between 125-145 ppm.- Methyl Carbon: A signal around 21 ppm.- Cyclopropyl Carbons: An α-carbon signal around 15-20 ppm and methylene carbons around 5-10 ppm. |

| IR | - C=O Stretch: A strong absorption band around 1660-1680 cm⁻¹ characteristic of an aryl ketone.- Aromatic C-H Stretch: Signals above 3000 cm⁻¹.- Aliphatic C-H Stretch: Signals below 3000 cm⁻¹ for the cyclopropyl and methyl groups. |

| UV-Vis | - n→π* Transition: A weak absorption band at longer wavelengths (approx. 300-330 nm).- π→π* Transition: A strong absorption band at shorter wavelengths (approx. 240-280 nm) associated with the aromatic chromophore. |

Core Photochemical Pathways

The photochemical reactions of this compound are initiated by the absorption of UV light, leading to the formation of an excited state which can then undergo several competing reactions.

Excitation and Intersystem Crossing

Upon absorbing a photon, the ketone is promoted from its ground state (S₀) to an excited singlet state (S₁), typically via an n→π* transition.[3] This singlet state is short-lived and can efficiently undergo intersystem crossing (ISC) to form a more stable and longer-lived triplet state (T₁).[3] Most subsequent photochemical reactions of ketones proceed from this triplet state.

Norrish Type I Reaction (α-Cleavage)

The Norrish Type I reaction involves the homolytic cleavage of the C-C bond alpha to the carbonyl group.[3][7] For this compound, two possible α-cleavage pathways exist:

-

Cleavage of the Cyclopropyl-Carbonyl Bond: This pathway yields a cyclopropylcarbonyl radical and a 4-methylphenyl radical.

-

Cleavage of the Aryl-Carbonyl Bond: This pathway yields a 4-methylbenzoyl radical and a cyclopropyl radical.

The acyl radicals formed can subsequently lose carbon monoxide (decarbonylation) to form new alkyl/aryl radicals.[8] The various radical species can then recombine to form new products or abstract hydrogen from the solvent. The relative likelihood of the two cleavage pathways depends on the stability of the resulting radicals.

Photoreduction

In the presence of a suitable hydrogen-donating solvent, such as isopropanol, the excited triplet state of the ketone can abstract a hydrogen atom to form a ketyl radical. Subsequent dimerization of these radicals can lead to the formation of pinacols. However, it has been observed that some cyclopropyl-substituted benzophenones fail to undergo photoreduction.[9] This inhibition is attributed to an alternative energy dissipation pathway involving the fragmentation of the strained cyclopropane bond, which provides a lower energy, unreactive triplet state.[9]

Cyclopropyl Ring Opening and Rearrangement

A characteristic photochemical reaction of α-cyclopropyl ketones is the π*-assisted fission of a vicinal bond in the cyclopropane ring.[10] This process is driven by the relief of ring strain and leads to the formation of a 1,5-diradical intermediate. This diradical can then undergo a 1,2-hydrogen shift to yield an unsaturated olefinic ketone. This rearrangement often competes effectively with Norrish Type I cleavage, and for some cyclopropyl ketones, it is the dominant photochemical pathway.[10]

Quantitative Data

| Compound | Reaction Conditions | Process | Quantum Yield (Φ) | Reference |

| Methyl cyclopropyl ketone (I) | Vapor-phase, 3130 Å, 120°C | Decarbonylation (Type I) | 0.04 | [10] |

| Methyl cyclopropyl ketone (I) | Vapor-phase, 2537-2654 Å, 120°C | Isomerization to olefin | 0.3 | [10] |

| Cyclopropenone derivatives | Femtosecond pump-probe, Chloroform or Methanol | Photodecarbonylation | 28% - 58% | [11] |

Note: The data presented is for structurally related compounds and should be used as a qualitative guide to the potential reactivity of this compound.

Experimental Protocols

To investigate the photochemical behavior of this compound, the following experimental procedures are recommended.

General Photolysis Procedure

A standard protocol for preparative or analytical photolysis can be adapted from common literature methods.[4]

-

Solution Preparation: Prepare a dilute solution of this compound (e.g., 0.01-0.1 M) in a photochemically inert solvent of choice (e.g., benzene, acetonitrile, or methanol).

-

Degassing: Transfer the solution to a quartz or Pyrex reaction tube. Degas the solution by bubbling a stream of inert gas (argon or nitrogen) through it for at least 25-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.[4]

-

Irradiation: Place the sealed tube in a photochemical reactor (e.g., a Rayonet reactor equipped with lamps of a specific wavelength, such as 300 nm).[4] Use a Pyrex filter to block high-energy UV radiation (<290 nm) if desired. Irradiate the solution at a constant temperature for a predetermined duration.

-

Monitoring: At various time intervals, an aliquot can be withdrawn and analyzed by methods such as GC or ¹H NMR to monitor the disappearance of the starting material and the formation of products.

Product Analysis and Characterization

-

Solvent Removal: After irradiation, remove the solvent from the reaction mixture under reduced pressure.

-

Chromatography: Separate the components of the resulting residue using column chromatography on silica gel.

-

Identification: Characterize the isolated products using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (GC-MS), and IR spectroscopy.

Quantum Yield Determination

The quantum yield of a specific photochemical process can be determined relative to a chemical actinometer.

-

Actinometer Selection: Choose a suitable chemical actinometer with a known quantum yield under the planned irradiation conditions. For irradiations at 3130 Å (313 nm), diethyl ketone (Φ(CO) = 0.97 at 120°C) is a common choice.[10]

-

Parallel Irradiation: Irradiate the solution of the target compound and a solution of the actinometer in parallel under identical conditions (lamp, geometry, temperature, solution volume).

-

Analysis: After a short irradiation time (typically <10% conversion to avoid secondary photolysis), quantify the amount of product formed from the target compound and the amount of product formed from the actinometer (e.g., CO for diethyl ketone) using gas chromatography.

-

Calculation: The quantum yield of product formation (Φₚ) is calculated using the following formula: Φₚ = Φₐ * (moles of P / moles of A) * (Iₐ / Iₚ) where Φₐ is the quantum yield of the actinometer, P and A are the products from the sample and actinometer, respectively, and Iₐ/Iₚ is the ratio of light absorbed by the actinometer and the sample.

Conclusion

The photochemical behavior of this compound is expected to be a complex interplay of several competing pathways originating from the triplet excited state. Based on the behavior of analogous compounds, the primary reactions are anticipated to be the Norrish Type I α-cleavage and a cyclopropyl ring-opening rearrangement . The latter is often a highly efficient deactivation pathway for cyclopropyl ketones, driven by the release of significant ring strain.[9][10] Photoreduction may occur in hydrogen-donating solvents but could be suppressed by these competing processes.[9] A Norrish Type II reaction is not expected due to the absence of an abstractable γ-hydrogen.

Further experimental investigation is required to determine the precise product distributions and quantum yields for each pathway under various conditions (e.g., solvent, temperature, wavelength). Such studies will provide a clearer understanding of the photophysics and photochemistry of this molecule and enhance its potential for application in synthetic and materials chemistry.

References

- 1. scbt.com [scbt.com]

- 2. Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Norrish reaction - Wikipedia [en.wikipedia.org]

- 4. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Give mechanism of Norrish Type II reaction. Explain why cyclopropyl keton.. [askfilo.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Photochemical behavior of cyclopropyl-substituted benzophenones and valerophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Multiconfigurational photodynamics simulations reveal the mechanism of photodecarbonylations of cyclopropenones in explicit aqueous environments - Chemical Science (RSC Publishing) [pubs.rsc.org]